Piperazinylpropyl Pentahydroxyhexyl Phosphate
Description
Properties
Molecular Formula |
C13H29N2O9P |
|---|---|
Molecular Weight |
388.35 g/mol |
IUPAC Name |
2,3,4,5,6-pentahydroxyhexyl 3-piperazin-1-ylpropyl hydrogen phosphate |
InChI |
InChI=1S/C13H29N2O9P/c16-8-10(17)12(19)13(20)11(18)9-24-25(21,22)23-7-1-4-15-5-2-14-3-6-15/h10-14,16-20H,1-9H2,(H,21,22) |
InChI Key |
MGEPCDXTZQWFIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCOP(=O)(O)OCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Piperazinylpropyl Pentahydroxyhexyl Phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
The compound's potential pharmaceutical applications stem from its biological activity, which may include:
- Antitumor Activity : Compounds containing piperazine are often studied for their antitumor properties. Research indicates that Piperazinylpropyl Pentahydroxyhexyl Phosphate may inhibit cancer cell proliferation, similar to other piperazine derivatives that have shown effectiveness against various cancer types.
- Antimicrobial Effects : The compound's structural characteristics suggest potential antimicrobial activity, which is crucial in the development of new antibiotics, especially in light of rising antibiotic resistance.
- Neuropharmacological Effects : Given the piperazine group’s known interactions with neurotransmitter systems, this compound may also exhibit neuroprotective properties, making it a candidate for treating neurological disorders.
Biochemical Research
In biochemical research, this compound can serve as a valuable tool for studying biological membranes and metabolic pathways. Its phosphate group enhances solubility in biological fluids, which can facilitate better bioavailability in experimental settings.
Case Studies and Research Findings
- Interaction Studies : Preliminary studies have shown that compounds with similar structures can interact with enzymes and receptors, influencing metabolic pathways. Future research could focus on elucidating these interactions to understand the compound's mechanism of action better.
- Structural Comparisons : Comparative studies with other compounds like Cyclophosphamide and Triphenyl Phosphate can provide insights into its unique properties and biological activities. For instance, while Cyclophosphamide is widely used in chemotherapy, this compound may offer a different mechanism of action due to its unique functional groups.
Mechanism of Action
The mechanism of action of Piperazinylpropyl Pentahydroxyhexyl Phosphate involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with two structurally related analogs identified in cyclophosphamide-related research (Table 1) :
Table 1: Structural Comparison of Piperazinylpropyl Pentahydroxyhexyl Phosphate and Analogs
| Compound Name | Key Functional Groups | Applications/Context |
|---|---|---|
| This compound | Phosphate ester, pentahydroxyhexyl chain, piperazine-propyl side chain | Potential prodrug or intermediate for chemotherapeutic agents |
| 3-(2-Chloroethyl)-2-oxo-2-hydroxy-1,3,6,2-oxadiazaphosphonane | Chloroethyl group, oxadiazaphosphonane ring | Cyclophosphamide impurity; alkylating activity likely |
| 3-({2-[(2-Chloroethyl)amino]ethyl}amino)propyl (pentahydroxyhexyl) phosphate | Chloroethyl-ethylenediamine side chain, pentahydroxyhexyl-phosphate core | Alkylating agent derivative; potential cytotoxicity |
Key Observations:
- The oxadiazaphosphonane analog contains a strained heterocyclic ring, which may increase reactivity but reduce stability compared to the phosphate ester backbone of the target compound.
Analytical Behavior and Retention Times
Relative retention times (RRT) in chromatographic analyses highlight differences in polarity and detection profiles (Table 2):
Table 2: Retention Time Comparison in HPLC Methods
| Compound Name | RRT (UV Detection)* | RRT (Conductivity Detection)** |
|---|---|---|
| This compound | 0.92 | 1.05 |
| Cyclophosphamide (Reference) | 1.00 | — |
| Cyclophosphamide-Related Compound D (Reference) | — | 1.00 |
Normalized to cyclophosphamide; *Normalized to cyclophosphamide-related compound D .
Research Findings:
Pharmacological and Toxicological Implications
- This compound : The absence of a chloroethyl group reduces alkylation-driven toxicity but may limit antitumor efficacy. Its hydroxyl-rich structure favors renal excretion and lowers bioaccumulation risk.
- Chloroethyl-Containing Analogs: These compounds demonstrate higher cytotoxicity in vitro due to DNA crosslinking but are associated with greater genotoxicity and metabolic activation requirements.
Biological Activity
Piperazinylpropyl Pentahydroxyhexyl Phosphate is a complex chemical compound notable for its diverse biological activities. Its unique structure, which combines a piperazine moiety with a pentahydroxyhexyl phosphate group, allows it to interact effectively with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 388.351 g/mol. The structure includes multiple hydroxyl groups that enhance its solubility in biological fluids, thereby improving bioavailability.
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action:
- Membrane Interaction : The compound's phosphate group may facilitate interactions with cellular membranes, influencing membrane fluidity and permeability.
- Enzyme Modulation : Similar compounds have been shown to interact with various enzymes, potentially modulating metabolic pathways and influencing cellular activities .
- Antitumor and Antimicrobial Effects : Compounds containing piperazine are known for their antitumor and antimicrobial properties. This compound may exhibit similar effects due to its structural characteristics.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with other compounds that share structural similarities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Triphenyl Phosphate | Triaryl phosphate | Used as a plasticizer and flame retardant |
| Cyclophosphamide | Alkylating agent with a chloroethyl group | Widely used in cancer chemotherapy |
| 2,3,4,5,6-Pentahydroxyhexyl (3-(piperazin-1-yl)propyl) Hydrogen Phosphate | Similar backbone structure | Potentially less bioactive than this compound |
This compound stands out due to its specific combination of functional groups, which may enhance its biological activity compared to the others listed.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound. These studies highlight its potential applications in various fields:
- Antitumor Activity : Research indicates that piperazine derivatives can inhibit tumor growth by interfering with cell division and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Studies have shown that compounds with piperazine structures exhibit significant antimicrobial activity against various pathogens, suggesting potential use as therapeutic agents.
- Neuropharmacological Effects : Some piperazine-containing compounds have been explored for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.
Future Directions
Further research is essential to fully elucidate the properties and mechanisms of action of this compound. Investigations should focus on:
- In vitro and in vivo studies to assess its efficacy and safety profiles.
- Detailed mechanistic studies to understand how it interacts with specific biological targets.
- Exploration of potential therapeutic applications in oncology and infectious diseases.
Preparation Methods
Overview of Synthesis
The synthesis of this compound generally involves multi-step organic reactions that require precise control over reaction conditions to achieve high purity and yield. The process typically includes:
- Functionalization of the hexyl sugar moiety to introduce multiple hydroxyl groups (pentahydroxy substitution).
- Attachment of the piperazine ring via a propyl linker.
- Phosphorylation of the hydroxyl group to form the hydrogen phosphate ester.
Due to the compound's structural complexity, the synthetic route demands careful selection of reagents, solvents, and catalysts, as well as strict control of temperature, pH, and reaction times to prevent side reactions and degradation.
Stepwise Synthetic Approach
Though detailed proprietary protocols are scarce in public literature, a representative synthetic strategy can be outlined as follows:
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection and selective hydroxylation of hexyl moiety | Use of protecting groups (e.g., acetals), selective oxidation | Pentahydroxyhexyl intermediate |
| 2 | Alkylation of piperazine with a propyl halide | Piperazine + 3-bromopropanol or similar alkylating agent | Formation of 3-(piperazin-1-yl)propyl intermediate |
| 3 | Coupling of pentahydroxyhexyl intermediate with piperazinylpropyl moiety | Activation of hydroxyl group (e.g., tosylation) | Formation of linked intermediate |
| 4 | Phosphorylation of the free hydroxyl group | Phosphoryl chloride or phosphate donors under controlled conditions | Formation of this compound |
This synthetic sequence requires purification steps such as chromatography or crystallization after each stage to ensure removal of impurities and by-products.
Reaction Conditions and Parameters
- Temperature: Typically maintained between 0°C to 80°C depending on the reaction step to optimize yield and minimize degradation.
- Solvents: Commonly used solvents include dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile for alkylation and phosphorylation steps.
- Catalysts and Bases: Bases such as triethylamine or pyridine are used to neutralize acids formed during phosphorylation.
- Protecting Groups: Hydroxyl protecting groups (e.g., acetyl or benzyl) are employed to prevent unwanted reactions during intermediate steps.
Analytical and Quality Control Aspects
Analytical testing is critical to confirm the identity, purity, and structural integrity of this compound. Common techniques include:
| Analytical Method | Purpose | Typical Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of functional groups | Characteristic chemical shifts for piperazine and phosphate moieties |
| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak at m/z 388.35 |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Purity > 98% typically required for research use |
| Infrared Spectroscopy (IR) | Identification of phosphate and hydroxyl groups | Absorption bands at ~1100 cm⁻¹ (P=O) and broad O-H stretch |
These analyses ensure batch-to-batch consistency and compliance with research-grade standards.
Research Findings and Challenges in Preparation
Research Insights
- The presence of multiple hydroxyl groups on the hexyl chain increases hydrophilicity but also complicates phosphorylation due to potential multiple reactive sites.
- The piperazine moiety is crucial for biological activity but is sensitive to harsh reaction conditions, necessitating mild and selective synthetic steps.
- Comparative studies with structurally related compounds indicate that slight modifications in the phosphate group or linker length can significantly affect biological interactions, emphasizing the need for precise synthetic control.
Challenges
- Multi-step synthesis complexity: Each step requires optimization to maximize yield and minimize side products.
- Purification difficulty: Due to the compound’s polarity and multiple functional groups, purification often requires sophisticated chromatographic techniques.
- Scalability: Transitioning from laboratory scale to industrial production demands robust and reproducible methods, which are currently limited in public domain literature.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Molecular Formula | C13H29N2O9P | Confirmed by MS and elemental analysis |
| Molecular Weight | 388.35 g/mol | Consistent with theoretical calculation |
| Reaction Solvents | DMF, DCM, Acetonitrile | Selected for solubility and reactivity |
| Temperature Range | 0°C to 80°C | Step-dependent |
| Catalysts/Bases | Triethylamine, Pyridine | Used to neutralize acids during phosphorylation |
| Purification Methods | Chromatography (HPLC), Crystallization | Essential for high purity |
| Yield | Variable; typically moderate to high with optimization | Dependent on reaction step and conditions |
Q & A
Basic: What are the recommended synthetic routes for Piperazinylpropyl Pentahydroxyhexyl Phosphate, and how are intermediates characterized?
Answer:
The compound is typically synthesized via multi-step reactions involving condensation of piperazine derivatives with pentahydroxyhexyl phosphate precursors. For example, a European patent (EP 4,374,877 A2) details a method using (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol as a starting material, followed by sequential alkylation and phosphorylation steps . Intermediates are characterized using LCMS (e.g., m/z 923 [M+H]+) and HPLC retention time analysis (0.79 minutes under SQD-FA05 conditions) to confirm purity and structural integrity .
Basic: How should researchers address stability challenges during storage and handling of this compound?
Answer:
Stability studies should prioritize pH control (neutral to slightly acidic buffers) and low-temperature storage (−20°C under inert atmosphere). Degradation pathways, such as hydrolysis of the phosphate ester or oxidation of hydroxyl groups, must be monitored via periodic HPLC-UV analysis. For example, cyclophosphamide-related compounds in similar contexts were tracked using relative retention times for UV detection .
Advanced: How can computational modeling optimize the design of derivatives with improved bioavailability?
Answer:
Advanced studies should combine molecular docking (e.g., targeting enzymes or receptors) with pharmacokinetic simulations. For instance, substituent effects on the pentahydroxyhexyl chain can be modeled to predict solubility and membrane permeability. Evidence from patent EP 4,374,877 A2 suggests that modifications to the piperazine-propyl linker influence binding affinity, which can be validated via free energy perturbation (FEP) calculations .
Advanced: What experimental strategies resolve contradictions in activity data across different synthetic batches?
Answer:
Batch inconsistencies often arise from residual solvents or stereochemical impurities. Researchers should:
- Perform chiral HPLC to verify stereopurity of intermediates (e.g., pentahydroxyhexyl stereoisomers) .
- Use 2D-NMR (e.g., HSQC, NOESY) to confirm regiochemistry of phosphorylation sites .
- Cross-validate bioactivity assays with orthogonal methods (e.g., SPR binding vs. cellular uptake assays) to rule out assay-specific artifacts.
Basic: What safety protocols are critical when handling this compound in vitro?
Answer:
Follow biosafety level 2 (BSL-2) guidelines due to potential cytotoxicity. Waste containing phosphate esters must be segregated and neutralized with alkaline hydrolysis (pH >10) before disposal, as outlined in pyridoxal phosphate handling protocols . Always use PPE (gloves, goggles) and conduct reactions in fume hoods.
Advanced: How can impurity profiling align with ICH Q3A/B guidelines for pharmaceutical intermediates?
Answer:
For impurity identification:
- Use LC-MS/MS with high-resolution mass spectrometry to detect trace byproducts (e.g., dephosphorylated analogs or piperazine dimers).
- Reference pharmacopeial methods for cyclophosphamide-related compounds, where relative retention times and conductivity detection are employed to quantify impurities at ≤0.1% thresholds .
Basic: What spectroscopic techniques are essential for structural elucidation?
Answer:
- NMR : ¹H/¹³C NMR for backbone assignment; ³¹P NMR to confirm phosphate esterification (δ ~0–5 ppm) .
- FT-IR : Peaks at 1250–1200 cm⁻¹ (P=O stretch) and 1050–1000 cm⁻¹ (P-O-C stretch) validate phosphate linkage .
Advanced: How do solvent systems in HPLC method development impact resolution of polar derivatives?
Answer:
Optimize mobile phases using hydrophilic interaction liquid chromatography (HILIC) with acetonitrile/ammonium formate gradients. For example, the patent EP 4,374,877 A2 achieved baseline separation (retention time 0.79 minutes) using a C18 column and acidic aqueous conditions . Adjust ion-pairing agents (e.g., TFA) to mitigate peak tailing.
Basic: What in vitro models are suitable for preliminary bioactivity screening?
Answer:
Use cell lines expressing targets relevant to the compound’s hypothesized mechanism (e.g., kinase inhibition or DNA interaction). MTT assays for cytotoxicity and fluorescence-based uptake studies (e.g., confocal microscopy with fluorescent analogs) are recommended.
Advanced: How can High Production Volume (HPV) data frameworks guide environmental risk assessment?
Answer:
Adopt EPA HPV protocols to compile ecotoxicity
- Conduct OECD 301 biodegradation tests.
- Use quantitative structure-activity relationship (QSAR) models to predict aquatic toxicity if experimental data are scarce, as outlined in thermal paper chemical assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
